molecular formula C9H20ClNO B2944627 [(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride CAS No. 2126143-86-8

[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride

Cat. No. B2944627
CAS RN: 2126143-86-8
M. Wt: 193.72
InChI Key: VNSAAQRVKDUQPC-WLYNEOFISA-N
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Description

The compound [(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with a specific stereochemistry. The compound is related to rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol , which has a molecular weight of 158.24 . It is also related to rac-[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride , which has a molecular weight of 213.71 .


Molecular Structure Analysis

The InChI code for rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol is 1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

properties

IUPAC Name

[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAAQRVKDUQPC-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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